molecular formula C15H10O8 B14328927 2-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one CAS No. 102788-23-8

2-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one

Katalognummer: B14328927
CAS-Nummer: 102788-23-8
Molekulargewicht: 318.23 g/mol
InChI-Schlüssel: UYFQPTAFLCOYSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one is a complex organic compound known for its unique structure and properties. This compound is a derivative of quercetin, a flavonoid commonly found in various fruits and vegetables.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one typically involves the esterification of 3,4-dihydroxybenzoic acid with 2,4,6-trihydroxybenzoic acid. This reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is then heated to promote the formation of the desired ester compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of molecularly imprinted polymers (MIPs) can enhance the selectivity and efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzofuran compounds .

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.

    3,4-Dihydroxybenzoic Acid: A precursor in the synthesis of the compound, known for its antioxidant activity.

    2,4,6-Trihydroxybenzoic Acid: Another precursor with similar chemical properties.

Uniqueness

Its combination of multiple hydroxyl groups and the benzofuran ring makes it a versatile compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

102788-23-8

Molekularformel

C15H10O8

Molekulargewicht

318.23 g/mol

IUPAC-Name

2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-1-benzofuran-3-one

InChI

InChI=1S/C15H10O8/c16-7-4-10(19)12-11(5-7)23-15(22,14(12)21)13(20)6-1-2-8(17)9(18)3-6/h1-5,16-19,22H

InChI-Schlüssel

UYFQPTAFLCOYSM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)C2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.